

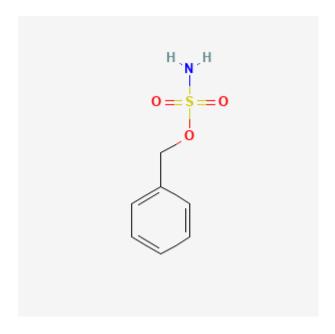
Benzyl Sulfamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl sulfamate (C₇H₉NO₃S) is an organic compound of interest in medicinal chemistry and drug development due to the prevalence of the sulfamate moiety in a variety of biologically active molecules. The sulfamate group can act as a key pharmacophore, influencing the compound's solubility, metabolic stability, and target-binding affinity. This technical guide provides an in-depth overview of benzyl sulfamate, including its chemical identity, a detailed experimental protocol for its synthesis, and a comprehensive summary of its predicted spectral data. While a specific CAS number for benzyl sulfamate is not readily available in common chemical databases, this guide offers a robust starting point for its synthesis and characterization.


Chemical Identity and Structure

While a dedicated CAS Number for **benzyl sulfamate** is not found in major chemical registries, its molecular information is available.

Identifier	Value
Molecular Formula	C7H9NO3S
Molecular Weight	187.22 g/mol

Chemical Structure

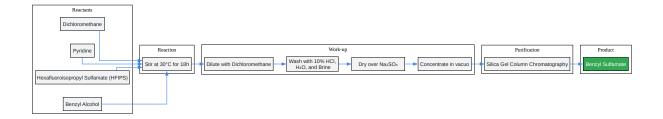
InChI	InChI=1S/C7H9NO3S/c8-12(9,10)11-6-7-4-2-1- 3-5-7/h1-5H,6H2,(H2,8,9,10)[1]
InChIKey	LHKKUYDIFGSCGS-UHFFFAOYSA-N[1]
SMILES	C1=CC=C(C=C1)COS(=O)(=O)N[1]

Experimental Protocol: Synthesis of Benzyl Sulfamate

The following protocol is adapted from a general and mild method for the synthesis of sulfamates from alcohols using hexafluoroisopropyl sulfamate (HFIPS).[2][3][4] This method is advantageous due to the stability of the HFIPS reagent and the straightforward work-up procedure.

Materials:

Benzyl alcohol



- Hexafluoroisopropyl sulfamate (HFIPS)
- Pyridine
- Dichloromethane (CH₂Cl₂)
- 10% Hydrochloric acid (HCl)
- Water (H₂O)
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a solution of benzyl alcohol (1 equivalent) in a mixture of dichloromethane and pyridine (e.g., a 7:3 v/v ratio), add hexafluoroisopropyl sulfamate (1.2 equivalents).
- Stir the reaction mixture at 30 °C for 18 hours.
- Upon completion, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with 10% HCl, water, and saturated NaCl solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield pure benzyl sulfamate.

Click to download full resolution via product page

Synthesis of Benzyl Sulfamate Workflow

Spectral Data Summary

The following tables summarize the predicted spectral data for **benzyl sulfamate** based on the analysis of related compounds and general spectroscopic principles.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.30 - 7.45	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~5.10	Singlet	2H	Benzylic protons (- CH ₂ -)
~4.80	Broad Singlet	2H	Amine protons (-NH ₂)

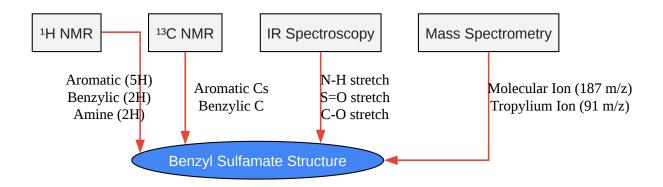
Note: The chemical shift of the amine protons is highly dependent on the solvent and concentration.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) (ppm)	Assignment
~136	Quaternary aromatic carbon (C-ipso)
~128 - 129	Aromatic carbons (-CH-)
~70	Benzylic carbon (-CH ₂ -)

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Medium, Broad	N-H stretching (amine)
3100 - 3000	Medium	C-H stretching (aromatic)
2950 - 2850	Medium	C-H stretching (aliphatic)
1350 - 1300	Strong	Asymmetric SO ₂ stretching
1180 - 1150	Strong	Symmetric SO ₂ stretching
1100 - 1000	Strong	C-O stretching


Mass Spectrometry (MS) Data

m/z	Interpretation
187	[M] ⁺ (Molecular ion)
108	[M - SO ₂ NH] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion, base peak)
79	[C ₆ H ₇] ⁺
77	[C ₆ H ₅]+

Logical Relationships in Spectral Interpretation

The interpretation of the spectral data follows a logical progression to confirm the structure of **benzyl sulfamate**.

Click to download full resolution via product page

Spectral Data Correlation to Structure

Conclusion

This technical guide provides a comprehensive overview of **benzyl sulfamate**, a compound of significant interest to the chemical and pharmaceutical research communities. While a designated CAS number remains elusive, the detailed synthetic protocol and the predicted spectral data presented herein offer a solid foundation for its preparation and characterization. The provided diagrams for the synthetic workflow and spectral interpretation logic aim to facilitate a clearer understanding for researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PubChemLite - Benzyl sulfamate (C7H9NO3S) [pubchemlite.lcsb.uni.lu]

- 2. Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides [organic-chemistry.org]
- 3. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- To cite this document: BenchChem. [Benzyl Sulfamate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6155833#benzyl-sulfamate-cas-number-and-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com